molecular formula C14H13N5O B353106 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 728922-83-6

4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B353106
CAS No.: 728922-83-6
M. Wt: 267.29g/mol
InChI Key: QAMHPJQBAHDTFH-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a synthetic triazinobenzimidazole derivative of significant interest in medicinal chemistry research. Compounds within this structural class are recognized for their diverse biological activities, largely due to the benzimidazole moiety serving as a bioisostere of naturally occurring nucleotides, which facilitates interaction with various biological polymers . Related triazinobenzimidazole analogs have demonstrated specific inhibitory activity against enzymes like dihydrofolate reductase (DHFR), a established target in chemotherapeutic and antimicrobial research . The structural motif of fusing a triazine ring with a benzimidazole system creates a versatile scaffold for chemical exploration . The furyl substituent, as seen in the closely related compound 4-(2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS# 305851-85-8), further modulates the compound's properties and potential binding affinity . This product is intended for research and development purposes in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific quality control data, including purity and characterization information.

Properties

IUPAC Name

4-(5-methylfuran-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c1-8-6-7-11(20-8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMHPJQBAHDTFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural framework that combines a benzimidazole ring with a triazine moiety and a furan substituent. Its molecular formula is C14H13N5OC_{14}H_{13}N_{5}O with a molecular weight of approximately 267.29 g/mol .

Structural Characteristics

The structural uniqueness of this compound contributes to its biological properties. The presence of the benzimidazole and triazine moieties is often linked to enhanced pharmacological effects. Below is a comparison of structural features with related compounds:

Compound NameStructure FeaturesUnique Properties
4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amineSimilar benzimidazole-triazine structureDifferent substituent on furan
5-MethylbenzimidazoleContains only benzimidazoleLacks triazine moiety
1H-BenzimidazoleSimplified structure without additional ringsBasic structure of benzimidazole

Anticancer Properties

Research indicates that This compound exhibits promising anticancer activity. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating cellular pathways and inhibiting specific enzymes involved in tumor growth .
  • Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Results : Antimicrobial activity was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria. Notably, compounds in this class showed effective inhibition against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibited MIC values as low as 6.12 μM against S. aureus, indicating strong antibacterial potential .

Anti-inflammatory Effects

The anti-inflammatory properties of similar benzimidazole derivatives suggest that this compound may also exhibit such activity:

  • Research Findings : Compounds containing the benzimidazole moiety have been reported to reduce inflammation markers in various models . Further studies are needed to establish the specific anti-inflammatory effects of this particular compound.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Key Substituents : The presence of electron-donating groups such as methyl or methoxy at specific positions has been correlated with enhanced activity against cancer and microbial strains .
  • Comparative Analysis : Compounds with nitro or chloro substituents have shown improved antiproliferative effects compared to their unsubstituted counterparts .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds related to 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study published in the ACS Omega journal evaluated new benzimidazole and triazine-based compounds for their anticancer activity. The results showed that many derivatives had significant cytotoxic effects against cancer cell lines when compared to standard drugs like doxorubicin .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Mannich bases derived from similar structures have been shown to possess antibacterial and antifungal properties. A review highlighted the effectiveness of Mannich bases against various pathogens, suggesting that compounds like this compound could be explored for their potential in treating infections .

Neuroprotective Effects

Recent research has pointed to the neuroprotective potential of this compound. Studies have indicated that certain benzimidazole derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the molecular structure can enhance its efficacy and selectivity towards specific biological targets. For example:

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Substitution on the furan ringAltered binding affinity to target receptors

Case Study 1: Anticancer Evaluation

In a study focusing on the anticancer properties of similar compounds, researchers synthesized various derivatives and tested them against human breast cancer cell lines (MCF-7). The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like 5-fluorouracil .

Case Study 2: Antimicrobial Screening

A screening of Mannich bases derived from related structures revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that compounds like this compound could be developed into effective antimicrobial agents .

Comparison with Similar Compounds

Structural Features and Tautomerism

The triazinobenzimidazole core exhibits annular prototropic tautomerism, with dominant tautomeric forms (3,4-dihydro, 1,4-dihydro, or 4,10-dihydro) depending on substituents and solvent conditions. For example:

  • 3,4-Dihydro tautomers dominate in DMSO solutions for most analogs, as shown by NMR studies .

Key Example :

  • 4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: Predominantly exists in the 3,4-dihydro form and shows strong DHFR inhibition (IC₅₀ = 10.9 mM) .
Table 1: Comparative Bioactivity of Selected Analogs
Substituent Biological Activity Efficacy/IC₅₀ Source
4-(3-Hydroxyphenyl) Antinematodal (vs. Trichinella spiralis) 56% efficacy at 50 µg/mL
4,4-Dimethyl DHFR inhibition IC₅₀ = 10.9 mM
4-(4-Chloro-2-fluorophenyl) Unknown (discontinued)
4-(2-Thienyl) Potential antifolate activity

Key Findings :

  • Hydroxyl-Substituted Derivatives : The 3-hydroxyphenyl analog (3f) demonstrated the highest antinematodal activity (56% efficacy), attributed to hydrogen-bonding interactions with parasitic targets .
  • Halogenated Derivatives : Chloro- and fluorophenyl analogs (e.g., 4-(4-chloro-2-fluorophenyl)) were discontinued, possibly due to synthetic challenges or insufficient activity .
  • Furan’s lower electron density compared to thiophene could reduce binding affinity in certain contexts.

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Hydroxyl and methyl groups improve solubility and target engagement (e.g., 3f and 4,4-dimethyl analog) .
  • Electron-Withdrawing Groups : Nitro and halogen substituents may enhance stability but reduce bioavailability .
  • Steric Effects : Bulky substituents (e.g., biphenyl) are less explored but could hinder binding to compact active sites.

Q & A

Q. What synthetic methodologies are reported for preparing 4-aryl-substituted triazinobenzimidazoles, and how can they be adapted for 4-(5-methyl-2-furyl) derivatives?

The synthesis of triazinobenzimidazoles typically involves cyclocondensation between 2-guanidinobenzimidazole and aldehydes under acidic conditions. For example, Anichina et al. () synthesized 4-aryl derivatives using benzaldehydes in DMF with HCl catalysis, yielding products after 30 minutes of heating. Adapting this for 4-(5-methyl-2-furyl) substitution would require substituting benzaldehyde with 5-methylfurfural. Reaction optimization (e.g., solvent, temperature, catalyst) should be guided by monitoring via TLC and purification via column chromatography (e.g., EtOAc/light petroleum gradients as in ).

Q. How is the structure of triazinobenzimidazoles validated experimentally?

Structural confirmation relies on IR, 1^1H NMR, and elemental analysis :

  • IR : NH2_2/NH stretches (3200–3500 cm1^{-1}), aromatic C=C (1450–1630 cm1^{-1}), and furyl C-O (1250–1280 cm1^{-1}) ().
  • 1^1H NMR : Aromatic protons (δ 6.8–8.0 ppm), NH2_2 (δ ~6.4 ppm as broad singlet), and methyl groups (e.g., δ 3.7 ppm for OCH3_3 in ).
  • Elemental analysis : Deviations ≤0.4% confirm purity ().

Q. What solvents and storage conditions are recommended for triazinobenzimidazoles?

Solubility in DMSO or DMF is typical ( ). Storage at room temperature in airtight containers under inert atmosphere is advised to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How do substituents on the 4-position influence antinematodal activity in triazinobenzimidazoles?

Anichina et al. () demonstrated that hydroxyl-substituted derivatives (e.g., 3f) exhibit superior activity (56% efficacy at 50 µg/mL against Trichinella spiralis), likely due to hydrogen-bonding interactions with parasitic targets. In contrast, methoxy or halogen substituents showed reduced potency. For 4-(5-methylfuran), the electron-donating methyl group and furan’s π-system may enhance target binding.

Q. What experimental strategies resolve contradictions in spectral data across studies?

Discrepancies in NMR/IR data may arise from solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3), crystallinity, or proton exchange. For example, NH2_2 protons in DMSO often appear broadened due to hydrogen bonding (). Cross-referencing with X-ray crystallography (e.g., ) or using 13^{13}C NMR/2D techniques (HSQC, HMBC) can resolve ambiguities.

Q. Can microwave-assisted synthesis improve yield or selectivity for triazinobenzimidazoles?

Microwave irradiation has been applied to similar heterocycles (e.g., triazino-benzimidazole metal complexes in ), reducing reaction times from hours to minutes and improving yields by 10–15%. Optimization parameters include power (100–300 W), solvent (DMF or ethanol), and stoichiometry.

Q. What computational approaches support SAR studies for triazinobenzimidazoles?

DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) into parasitic targets (e.g., T. spiralis β-tubulin) can rationalize substituent effects, as demonstrated for related benzimidazoles.

Q. How does protonation state affect the biological activity of triazinobenzimidazoles?

X-ray studies () show that protonation at the triazine N atom stabilizes the cationic form, enhancing solubility and ionic interactions with target enzymes (e.g., dihydrofolate reductase). Adjusting pH during in vitro assays (e.g., 6.5–7.4) is critical to mimic physiological conditions.

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